molecular formula C13H18F2N2 B2645120 1-Benzyl-3,3-difluoro-1,5-diazocane CAS No. 2219407-33-5

1-Benzyl-3,3-difluoro-1,5-diazocane

Cat. No.: B2645120
CAS No.: 2219407-33-5
M. Wt: 240.298
InChI Key: NYWNXZFRTILXHX-UHFFFAOYSA-N
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Description

1-Benzyl-3,3-difluoro-1,5-diazocane is a chemical compound with the molecular formula C11H14F2N2 It is characterized by the presence of a benzyl group attached to a diazocane ring, which is further substituted with two fluorine atoms

Preparation Methods

The synthesis of 1-Benzyl-3,3-difluoro-1,5-diazocane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Diazocane Ring: The initial step involves the cyclization of appropriate precursors to form the diazocane ring.

    Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Benzyl-3,3-difluoro-1,5-diazocane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Benzyl-3,3-difluoro-1,5-diazocane finds applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,3-difluoro-1,5-diazocane involves its interaction with specific molecular targets and pathways. The benzyl group and fluorine atoms play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Benzyl-3,3-difluoro-1,5-diazocane can be compared with other similar compounds, such as:

    1-Benzyl-3,3-dichloro-1,5-diazocane: Similar structure but with chlorine atoms instead of fluorine.

    1-Benzyl-3,3-dibromo-1,5-diazocane: Similar structure but with bromine atoms instead of fluorine.

    1-Benzyl-3,3-diiodo-1,5-diazocane: Similar structure but with iodine atoms instead of fluorine.

The uniqueness of this compound lies in the presence of fluorine atoms, which impart distinct chemical and biological properties compared to its halogenated analogs.

Properties

IUPAC Name

1-benzyl-3,3-difluoro-1,5-diazocane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2/c14-13(15)10-16-7-4-8-17(11-13)9-12-5-2-1-3-6-12/h1-3,5-6,16H,4,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWNXZFRTILXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(CN(C1)CC2=CC=CC=C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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